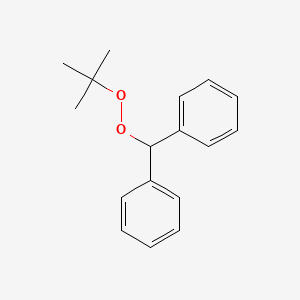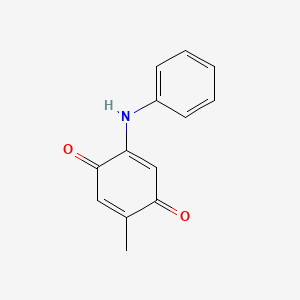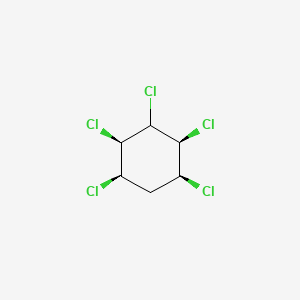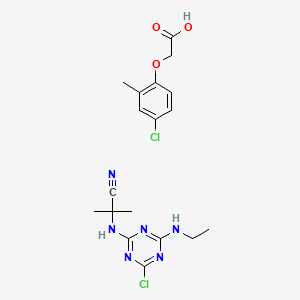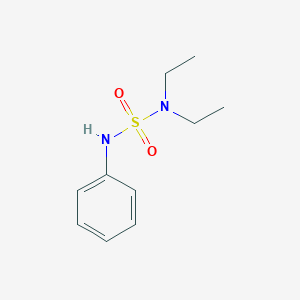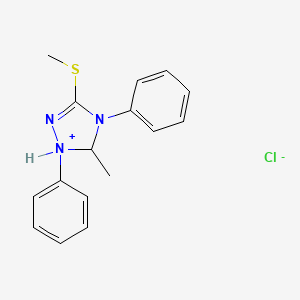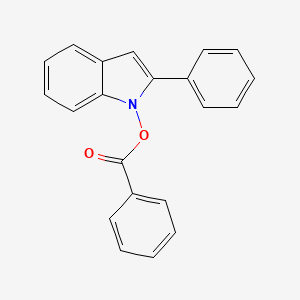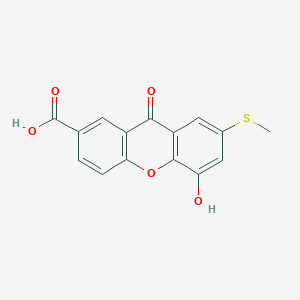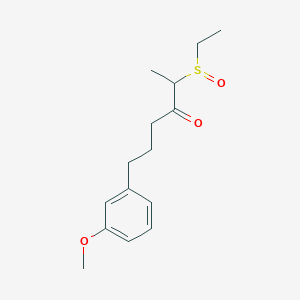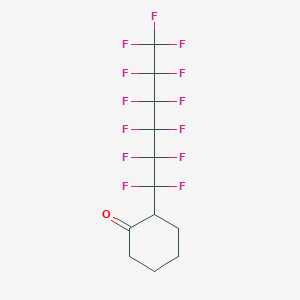
2-(Tridecafluorohexyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tridecafluorohexyl)cyclohexan-1-one is a chemical compound characterized by the presence of a cyclohexanone ring substituted with a tridecafluorohexyl group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tridecafluorohexyl)cyclohexan-1-one typically involves the introduction of the tridecafluorohexyl group to a cyclohexanone precursor. One common method involves the reaction of cyclohexanone with a tridecafluorohexyl halide under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific methods can vary depending on the desired purity and application of the compound.
化学反応の分析
Types of Reactions
2-(Tridecafluorohexyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tridecafluorohexyl group can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2-(Tridecafluorohexyl)cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings due to its unique fluorinated structure.
作用機序
The mechanism by which 2-(Tridecafluorohexyl)cyclohexan-1-one exerts its effects is largely dependent on its interactions with molecular targets. The tridecafluorohexyl group can influence the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins and membranes. This can affect various biochemical pathways and molecular targets, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler analog without the tridecafluorohexyl group.
2-Cyclohexen-1-one: An unsaturated analog with a double bond in the cyclohexanone ring.
Xylariaone: A natural cyclohexanone derivative with distinct structural features.
Uniqueness
2-(Tridecafluorohexyl)cyclohexan-1-one is unique due to the presence of the tridecafluorohexyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable chemical compounds.
特性
CAS番号 |
56734-76-0 |
|---|---|
分子式 |
C12H9F13O |
分子量 |
416.18 g/mol |
IUPAC名 |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H9F13O/c13-7(14,5-3-1-2-4-6(5)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,1-4H2 |
InChIキー |
UMVQVBHDLYFSIP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


